p-Chlorobenzylidene-benzyl-amine
Description
p-Chlorobenzylidene-benzyl-amine (IUPAC name: N-[(4-chlorophenyl)methylene]benzenamine) is a Schiff base characterized by a benzylidene group linked to a 4-chlorophenyl moiety and an aniline derivative. Its molecular formula is C₁₃H₁₀ClN, with a molecular weight of 215.68 g/mol . Key physicochemical properties derived from computational methods include:
- Enthalpy of formation (ΔfH°gas): 195.78 kJ/mol (Joback method)
- Vaporization enthalpy (ΔvapH°): 59.67 kJ/mol (Joback method)
- Octanol-water partition coefficient (logP): 3.959 (Crippen method)
- Boiling point (Tboil): 692.17 K (~419°C)
- Critical temperature (Tc): 950.78 K .
The compound’s planar structure and conjugated π-system contribute to its stability, while the chlorine substituent enhances lipophilicity and influences electronic properties .
Properties
CAS No. |
13540-93-7 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.7 g/mol |
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
BZBIJDZJMFLHDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Variation: Brominated analogues (e.g., C₁₄H₁₁NBr₂) exhibit lower boiling points (325°C vs. 419°C) despite higher molecular weights, likely due to weaker intermolecular forces compared to chlorinated derivatives .
- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., C₁₈H₁₈ClN₃O₃) show reduced electron density at the imine bond, increasing susceptibility to hydrolysis .
Structural Modifications and Reactivity
- Heterocyclic Incorporation: Isoxazole-containing derivatives (C₁₂H₁₂ClN₃O) introduce nitrogen and oxygen atoms, enhancing dipole interactions and hydrogen-bonding capacity, which may improve solubility in polar solvents .
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